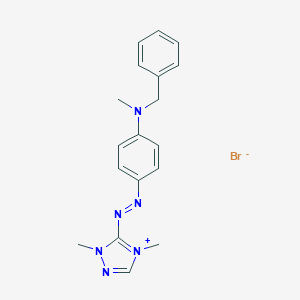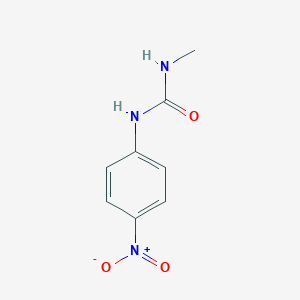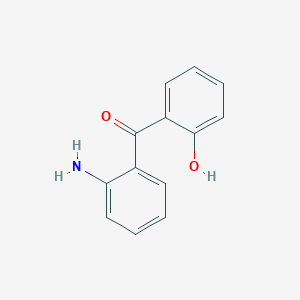
(2-Aminophenyl)(2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Aminophenyl)(2-hydroxyphenyl)methanone” is a chemical compound with the molecular formula C13H12ClNO . It has a molecular weight of 233.69300 and a density of 1.161g/cm3 . The compound is also known by other names such as "2-Amino-benzophenon-hydrochlorid" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a photo-induced rearrangement of 2′-arylisoflavones for the synthesis of (2-hydroxyphenyl)(fused phenyl)methanones has been developed . This method proceeded smoothly without requiring any transition metal catalyst, oxidant, or additives .
Molecular Structure Analysis
The molecular structure of “(2-Aminophenyl)(2-hydroxyphenyl)methanone” can be analyzed using various spectroscopic techniques. The exact mass of the compound is 233.06100 .
Physical And Chemical Properties Analysis
“(2-Aminophenyl)(2-hydroxyphenyl)methanone” has a boiling point of 383.7ºC at 760mmHg . The compound has a LogP value of 3.88300, indicating its lipophilicity .
Future Directions
The future directions for the study of “(2-Aminophenyl)(2-hydroxyphenyl)methanone” could involve further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to investigate the biological activity of “(2-Aminophenyl)(2-hydroxyphenyl)methanone”.
properties
IUPAC Name |
(2-aminophenyl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKFGNLMLHVIDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561983 |
Source


|
| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)(2-hydroxyphenyl)methanone | |
CAS RN |
13134-93-5 |
Source


|
| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
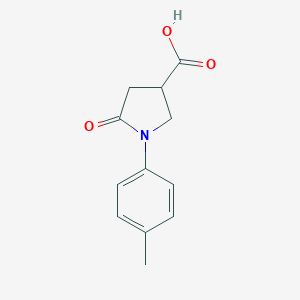
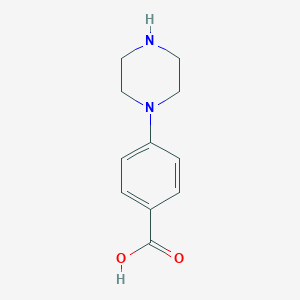
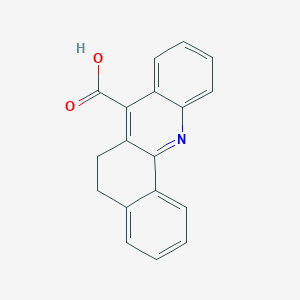
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
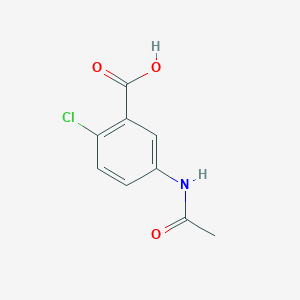
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
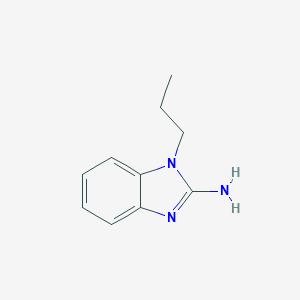
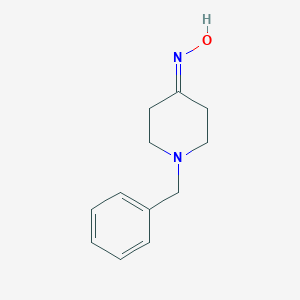
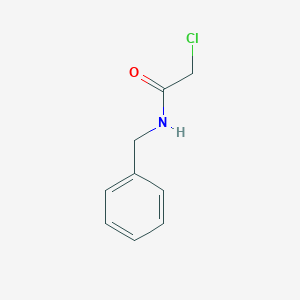
![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)
